molecular formula C15H17N3O3 B11011453 N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]cyclopropanecarboxamide

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]cyclopropanecarboxamide

Cat. No.: B11011453
M. Wt: 287.31 g/mol
InChI Key: OJBYHNZFIPFHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-Methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]cyclopropanecarboxamide is a synthetic small molecule featuring a 4-oxoquinazoline core substituted at the 3-position with a 2-methoxyethyl group and at the 6-position with a cyclopropanecarboxamide moiety. The quinazoline scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting enzymes and receptors, particularly in oncology and epigenetics .

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]cyclopropanecarboxamide

InChI

InChI=1S/C15H17N3O3/c1-21-7-6-18-9-16-13-5-4-11(8-12(13)15(18)20)17-14(19)10-2-3-10/h4-5,8-10H,2-3,6-7H2,1H3,(H,17,19)

InChI Key

OJBYHNZFIPFHTB-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]cyclopropanecarboxamide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the methoxyethyl side chain and the cyclopropanecarboxamide group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

The following analysis compares N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]cyclopropanecarboxamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activity.

4-Oxoquinazoline Derivatives

Key analogs include HDAC inhibitors from and :

Compound Substituent at 3-Position Carboxamide Group Melting Point (°C) Biological Activity (HDAC Inhibition) Reference
Target Compound 2-Methoxyethyl Cyclopropanecarboxamide Not reported Inferred (structural analogy) -
9b 2-Chloroethyl (E)-N-Hydroxyacrylamide 169–170 IC₅₀ = 0.12 µM (HDAC1)
9c 2-Hydroxyethyl (E)-N-Hydroxyacrylamide 174–175 IC₅₀ = 0.09 µM (HDAC1)
9i 2-Fluorobenzyl (E)-N-Hydroxyacrylamide 206–207 IC₅₀ = 0.15 µM (HDAC1)

Key Observations :

  • Substituent Polarity : The 2-methoxyethyl group in the target compound is less polar than 9c’s hydroxyethyl but more polar than 9b’s chloroethyl. This may balance lipophilicity and solubility, critical for membrane permeability and oral bioavailability .
  • Carboxamide Variants : The cyclopropanecarboxamide in the target compound differs from the hydroxamic acid (N-hydroxyacrylamide) in 9b, 9c, and 9i. Hydroxamic acids are potent HDAC chelators, suggesting the target compound may have a distinct mechanism (e.g., kinase inhibition) .
  • Thermal Stability : Higher melting points in fluorobenzyl-substituted 9i (206–207°C) vs. 9b/c (~170°C) correlate with increased aromatic rigidity, implying the target compound’s stability may depend on cyclopropane conformational effects .
Naphthyridine Carboxamides

describes naphthyridine-3-carboxamides with adamantyl and pentyl substituents:

Compound Core Structure Substituent at N3 Molecular Weight Yield (%) Reference
Target Compound Quinazoline 2-Methoxyethyl Not reported Not reported -
67 [1,5]-Naphthyridine 1-(3,5-Dimethyl)adamantyl 421.58 25

Key Observations :

  • Core Rigidity : The naphthyridine core in 67 introduces additional nitrogen atoms, altering electron distribution and hydrogen-bonding capacity compared to quinazoline. This may affect target selectivity (e.g., kinase vs. HDAC) .
  • The target compound’s smaller cyclopropane group may offer a better balance .
Other Carboxamide Derivatives

and list carboxamides with thiazole (e.g., A-836,339) or dichlorophenyl groups (e.g., propanil):

Compound Core Structure Substituents Application Reference
Target Compound Quinazoline 2-Methoxyethyl, cyclopropane Research (inferred) -
A-836,339 Thiazole Tetramethylcyclopropane Cannabinoid receptor ligand
Propanil Propanamide 3,4-Dichlorophenyl Herbicide

Key Observations :

  • Structural Diversity : Thiazole-based A-836,339 and herbicide propanil highlight how carboxamide modifications dictate target specificity. The target compound’s quinazoline core aligns more with epigenetic or kinase targets than agricultural uses .
  • Cyclopropane Effects : Both A-836,339 and the target compound incorporate cyclopropane, suggesting shared advantages in metabolic stability and conformational restriction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.